The synthesis of Cdk6/pim1-IN-1 involves several key steps and methodologies. The compound can be synthesized using phosphorous oxychloride and dimethylformamide as reagents. A general synthetic method includes:
The detailed synthesis process involves purification steps such as chromatography to isolate the desired compound, followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of Cdk6/pim1-IN-1 .
Cdk6/pim1-IN-1 features a complex molecular structure that includes a quinoxaline scaffold, which is crucial for its inhibitory activity. The structural analysis reveals that this compound binds effectively to the ATP-binding sites of both cyclin-dependent kinase 6 and PIM1, thereby inhibiting their respective activities.
The molecular formula and weight, along with specific structural characteristics such as bond lengths and angles, can be elucidated through X-ray crystallography or computational modeling techniques. For instance, the binding interactions within the ATP pocket of PIM1 have been characterized, revealing key residues involved in ligand binding .
Cdk6/pim1-IN-1 undergoes various chemical reactions typical for small molecule inhibitors. These include reversible binding to target kinases, which can be characterized by kinetic studies assessing inhibition constants (IC50 values).
The compound exhibits IC50 values of 39 nM for PIM1 and 88 nM for CDK6, indicating its potency as an inhibitor. Such values are derived from enzyme assays where the activity of the target kinases is measured in the presence of varying concentrations of Cdk6/pim1-IN-1 .
The mechanism of action for Cdk6/pim1-IN-1 involves competitive inhibition at the ATP-binding sites of both cyclin-dependent kinase 6 and PIM1. By occupying these sites, the compound prevents substrate phosphorylation, crucial for cell cycle progression and survival signaling in cancer cells.
Inhibition studies indicate that concurrent targeting of both kinases results in enhanced anti-proliferative effects compared to single-target inhibitors. This dual inhibition strategy is particularly effective in cancers where both pathways are dysregulated .
Cdk6/pim1-IN-1 is typically characterized by its physical state (often a solid or oil), color, melting point, and solubility in various solvents. These properties are essential for formulation development in pharmaceutical applications.
Chemical properties include stability under different pH conditions, reactivity with other compounds, and degradation pathways. The stability profile is critical for ensuring efficacy during storage and administration .
Cdk6/pim1-IN-1 has significant potential applications in scientific research and clinical settings:
CDK6 and PIM1 kinases drive leukemogenesis through complementary yet interconnected mechanisms. CDK6, a core cell cycle regulator, phosphorylates the retinoblastoma (RB) protein, facilitating G1-S phase progression and enabling DNA replication in proliferating blast cells [4] [10]. Its overexpression is frequent in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), often driven by MLL gene rearrangements that directly activate CDK6 transcription [10] [6]. Conversely, PIM1, a constitutively active serine/threonine kinase, functions as a potent survival factor. It phosphorylates and inactivates pro-apoptotic proteins like BAD, while stabilizing oncogenic transcription factors including c-MYC [3] [8]. PIM1 expression is rapidly induced by cytokine signaling (JAK/STAT) and hypoxia, contributing to chemotherapy resistance [3] [5]. Critically, CDK6 and PIM1 exhibit functional crosstalk: CDK6-mediated cell cycle progression creates a permissive environment for PIM1's anti-apoptotic effects, while PIM1 can influence metabolic pathways supporting rapid proliferation. This synergy establishes a compelling rationale for their concurrent inhibition, potentially overcoming limitations of single-agent therapies [2] [8].
CDK6/PIM1-IN-1 (Compound 51) exemplifies a next-generation inhibitor designed for equipotent activity against both targets. Its chemical structure (C₂₅H₂₈FN₉, MW: 473.55 g/mol; hydrochloride salt: C₂₅H₂₉ClFN₉, MW: 510.01 g/mol) was optimized through iterative medicinal chemistry based on a novel pharmacophore identified via structure-based virtual screening [1] [2] [9]. The compound achieves remarkable balance, exhibiting near-equipotent inhibition of CDK6/cyclin D1 (IC₅₀ = 39 nM) and PIM1 (IC₅₀ = 88 nM). Notably, it also potently inhibits CDK4/cyclin D1 (IC₅₀ = 3.6 nM), a closely related G1-phase kinase [1] [2]. Crucially, CDK6/PIM1-IN-1 demonstrates high selectivity; it exhibits >10-fold selectivity over other CDKs (CDK1,2,3,5,12,13) and PIM2, minimizing off-target effects [1] [2]. This balanced profile distinguishes it from earlier inhibitors like palbociclib (CDK4/6-selective) or SMI-4a (PIM-selective), which lack complementary target coverage. Pharmacokinetic studies in rats further support its druggability, showing favorable oral bioavailability (Tₘₐₓ ~11 h, t₁/₂ ~15.8 h po) and exposure (AUC₀₋∞ ~5152.92 h·ng/mL po) [1] [2].
Table 1: Inhibitory Potency (IC₅₀) Profile of CDK6/PIM1-IN-1
| Target Kinase | IC₅₀ (nM) | Selectivity vs. Closest Off-Targets |
|---|---|---|
| CDK6/Cyclin D1 | 39 | >25x vs CDK2 (2274 nM) |
| CDK4/Cyclin D1 | 3.6 | >2.7x vs CDK6 |
| PIM1 | 88 | >113x vs PIM2 (>10,000 nM) |
| PIM3 | 92 | >108x vs PIM2 |
| CDK7/Cyclin H/MNAT1 | 393 | >10x vs CDK6 |
| CDK9/Cyclin T1 | 440 | >11x vs CDK6 |
| CDK1,2,3,5,12,13 (>10μM) | >10,000 | >250x vs CDK6 |
This review focuses exclusively on the molecular pharmacology and preclinical therapeutic potential of CDK6/PIM1-IN-1. We will dissect its mechanisms of action at the cellular and molecular level, examining cell cycle arrest, apoptosis induction, and effects on critical oncogenic signaling nodes. We will evaluate its efficacy across relevant in vitro and in vivo models of hematologic malignancies, particularly AML, and explore its potential to overcome drug resistance. Discussion will strictly exclude clinical dosage, administration, or safety profiles, concentrating instead on the compound's scientific and translational foundation as a novel chemical entity.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5